molecular formula C12H16O B3057742 p-(Isopentyl)benzaldehyde CAS No. 84682-18-8

p-(Isopentyl)benzaldehyde

Cat. No.: B3057742
CAS No.: 84682-18-8
M. Wt: 176.25 g/mol
InChI Key: HWVKHXKLEJRRJU-UHFFFAOYSA-N
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Description

p-(Isopentyl)benzaldehyde: , also known as 4-(3-Methylbutyl)benzaldehyde, is an organic compound with the molecular formula C12H16O. It is a derivative of benzaldehyde, where the para position of the benzene ring is substituted with an isopentyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing p-(Isopentyl)benzaldehyde involves the Friedel-Crafts alkylation of benzaldehyde with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

    Grignard Reaction: Another method involves the Grignard reaction, where benzaldehyde reacts with isopentylmagnesium bromide to form the desired product. This reaction is carried out in anhydrous ether and requires subsequent hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(Isopentyl)benzaldehyde can undergo oxidation reactions to form p-(Isopentyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield p-(Isopentyl)benzyl alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopentyl group can be further functionalized. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: HNO3, H2SO4, controlled temperature.

Major Products:

    Oxidation: p-(Isopentyl)benzoic acid.

    Reduction: p-(Isopentyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Fragrance and Flavor Industry: Due to its aromatic properties, this compound is used in the formulation of fragrances and flavoring agents.

    Polymer Industry: It serves as a precursor in the synthesis of certain polymers and resins.

Mechanism of Action

The mechanism of action of p-(Isopentyl)benzaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s aldehyde group can form Schiff bases with amines, which is a key reaction in many biochemical processes.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the isopentyl group, is widely used in the synthesis of various chemicals and as a flavoring agent.

    p-Tolualdehyde: Similar to p-(Isopentyl)benzaldehyde but with a methyl group instead of an isopentyl group.

    p-Anisaldehyde: Contains a methoxy group at the para position, used in perfumery and as a flavoring agent.

Uniqueness: this compound is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(3-methylbutyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVKHXKLEJRRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233668
Record name p-(Isopentyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84682-18-8
Record name 4-(3-Methylbutyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84682-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Isopentyl)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Isopentyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(isopentyl)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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